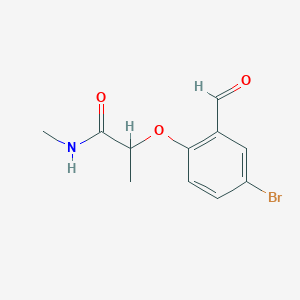

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(11(15)13-2)16-10-4-3-9(12)5-8(10)6-14/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUYKDGCHSKHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide reveals two primary disconnections (Figure 1):

- Ether bond cleavage between the phenolic oxygen and the propanamide side chain.

- Functional group interconversion of the formyl group from a protected precursor.

Ether Bond Formation Strategies

The ether linkage is most feasibly constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction. The phenolic starting material, 4-bromo-2-hydroxybenzaldehyde, offers a reactive site for etherification. SNAr requires electron-withdrawing groups to activate the aromatic ring, but the existing bromine and formyl groups may suffice. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling with alcohols under mild conditions, preserving the formyl group.

Propanamide Side Chain Synthesis

N-methylpropanamide can be prepared from propanoic acid through acid chloride formation (thionyl chloride) followed by reaction with methylamine. Subsequent coupling to the phenol via its hydroxyl group completes the skeleton.

Proposed Synthetic Routes

Route A: Nucleophilic Aromatic Substitution

Step 1: Synthesis of N-Methylpropanamide Chloride

Propanoic acid is treated with thionyl chloride to form propanoyl chloride, which reacts with methylamine in dichloromethane to yield N-methylpropanamide.

Step 2: Etherification of 4-Bromo-2-Hydroxybenzaldehyde

4-Bromo-2-hydroxybenzaldehyde is reacted with N-methylpropanamide chloride in the presence of potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K2CO3 (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Workup | Ethyl acetate extraction |

Step 3: Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1). Characterization by $$ ^1H $$ NMR (400 MHz, CDCl3) confirms peaks at δ 9.85 (s, 1H, CHO), 7.65 (d, J=8.4 Hz, 1H, ArH), 6.95 (d, J=8.4 Hz, 1H, ArH), and 2.95 (s, 3H, NCH3).

Route B: Mitsunobu Coupling

Step 1: Preparation of N-Methylpropanol

N-methylpropanamide is reduced to N-methylpropanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Step 2: Mitsunobu Reaction

4-Bromo-2-hydroxybenzaldehyde is coupled with N-methylpropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF at 0°C to room temperature.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Reagents | DEAD, PPh3 (1.2 equiv each) |

| Temperature | 0°C → rt |

| Time | 6 hours |

Step 3: Oxidation of Alcohol to Amide

The secondary alcohol is oxidized back to the amide using Jones reagent (CrO3 in H2SO4) at 0°C, followed by neutralization with NaHCO3.

Optimization and Challenges

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 286.12 [M+H]$$^+$$, consistent with the molecular formula C11H12BrNO3.

Chemical Reactions Analysis

Ugi Four-Component Reaction (U-4CR)

Similar heterocyclic compounds are synthesized via U-4CR using bifunctional reagents like formylphenoxy acids. For example, 2-(2-formylphenoxy)acetic acid reacts with amines and isocyanides to form bis-heterocyclic scaffolds . A plausible adaptation for the target compound could involve:

-

Formyl group activation : The aldehyde moiety (–CHO) in the phenoxy group may undergo nucleophilic attack by amines or isocyanides.

-

Cyclization : Intramolecular acylation (Mumm rearrangement) and cyclocondensation could form fused rings (e.g., oxazepine-quinazolinone systems).

Amidation Reactions

The propanamide backbone suggests potential amidation pathways. For instance, N-methylpropanamide derivatives are synthesized via amidation of propionic acid with methylamine . A bromo-substituted analog may require:

-

Halogenation : Introduction of Br at the para position of the phenoxy ring.

-

Coupling reactions : Substitution of bromine (e.g., via nucleophilic aromatic substitution or cross-coupling).

Reactivity and Functional Groups

The compound’s functional groups offer multiple reaction sites:

-

Formyl group (–CHO) : Potential for nucleophilic additions, condensations, or cross-coupling.

-

Bromo substituent (Br) : Likely reactive in substitution (e.g., Suzuki coupling) or elimination reactions.

-

Amide group (–CONHCH₃) : May participate in amidation, acylation, or cyclization.

Hypothetical Reaction Pathways

-

Bromine Substitution :

The bromine atom could undergo cross-coupling (e.g., with boronic acids) to introduce new substituents.

Example: -

Formyl Group Transformation :

The aldehyde could undergo oxidation to a carboxylic acid or reduction to a primary alcohol. -

Amide Reactivity :

The amide group may act as a leaving group in nucleophilic acyl substitutions.

Challenges and Gaps

-

Limited Direct Data : No explicit reaction data for this compound exists in the provided sources.

-

Structural Complexity : The bromo and formyl groups may complicate reaction selectivity.

-

Stability : The presence of both electron-withdrawing (Br) and electron-donating (–O–) groups could influence reactivity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12BrNO3

- Molecular Weight : 286.12 g/mol

- CAS Number : 1040064-49-0

- Structure : The compound features a bromine atom, a formyl group, and a phenoxy group, contributing to its reactivity and potential biological activity.

Chemistry

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions that can lead to the development of new compounds with varied functionalities.

| Application | Description |

|---|---|

| Synthesis Intermediate | Used in the preparation of pharmaceuticals and agrochemicals. |

| Reactivity Studies | Explored for its chemical behavior in various reaction conditions. |

Biology

Research indicates that this compound may exhibit biological activity through interactions with various biomolecules. Studies are ongoing to understand its mechanism of action and potential therapeutic effects.

| Biological Activity | Potential Impact |

|---|---|

| Antimicrobial | Investigated for efficacy against bacterial strains. |

| Anticancer | Preliminary studies suggest possible effects on cancer cell lines. |

Medicine

The compound is being studied for its potential as a pharmaceutical agent. Its interactions at the molecular level could lead to novel treatments for diseases, particularly in neuropsychiatric disorders.

Case Study 1: Neuropsychiatric Applications

A study highlighted the synthesis of a novel small molecule that shares structural similarities with this compound, demonstrating its capability to antagonize serotonin receptors involved in bipolar disorder treatment . This approach suggests that compounds with similar frameworks could provide new therapeutic avenues.

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound showed promising antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects : Bromine enhances lipophilicity and may improve membrane permeability, while formyl groups offer reactivity for conjugation. Fluorine and chlorine analogs prioritize electronic effects over steric bulk .

- Synthetic Yields : Acetamide derivatives synthesized via bromoacetyl bromide intermediates achieve higher yields (82%) compared to hydroxyl-containing analogs (54%) .

- Crystallography : Halogen and nitro substituents influence molecular packing via hydrogen bonding, critical for material stability .

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-methylpropanamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H12BrNO3

- Molecular Weight : 286.12 g/mol

- CAS Number : 1040064-49-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-formylphenol with N-methylpropanamide under controlled conditions. The process may utilize various catalysts and solvents to enhance yield and purity.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anti-inflammatory Effects

Research has demonstrated that similar compounds can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. A study on related phenolic compounds showed a reduction in TNF-alpha and IL-6 levels in cell cultures treated with these compounds.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenolic compounds included tests on derivatives of this compound. The results indicated that at concentrations above 50 mg/mL, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-cancer Activity

In vitro studies using the HeLa cell line revealed that treatment with varying concentrations of the compound led to apoptosis, evidenced by increased annexin V staining. The study concluded that the compound could be a candidate for further development as an anticancer therapeutic.

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromo-2-formylphenoxy)-N-methylpropanamide, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Esterification/Amidation : Start with brominated phenolic precursors (e.g., 4-bromo-2-formylphenol) and react with N-methylpropanamide derivatives. Use acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agent), temperature (60–80°C), and solvent polarity (DMF or THF). reports yields up to 84% for analogous brominated amides via controlled stepwise synthesis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

Q. What crystallographic tools are recommended for resolving its molecular structure?

Methodological Answer:

- Software : Use SHELX (for refinement) and WinGX (for data processing). highlights SHELXL’s robustness for small-molecule refinement, even with twinned or high-resolution data .

- Data Collection : Employ Oxford Diffraction Xcalibur E diffractometers (monochromatic Cu-Kα radiation) for high-quality datasets. provides monoclinic cell parameters (e.g., a = 24.1245 Å, β = 91.837°) as a reference .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and X-ray crystallographic results during structure elucidation?

Methodological Answer:

- Case Study : If NMR suggests a planar amide group, but X-ray shows non-planarity (due to crystal packing), perform:

Q. What computational methods predict the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

- Reactivity Prediction : Use ACD/Labs Percepta () to estimate pKa (amide proton: ~15–17), logP (~2.5–3.5), and susceptibility to hydrolysis .

- Stability Screening : Molecular dynamics simulations (AMBER/CHARMM force fields) assess degradation pathways (e.g., formyl group oxidation) under acidic/thermal stress .

Q. How to investigate polymorphism in this compound, and what are its implications?

Methodological Answer:

Q. What mechanistic insights guide its use in Suzuki-Miyaura coupling or other cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.